3-Hydroxy-4-iodopyridine HCl

Catalog No.
S6592214
CAS No.
2056110-57-5
M.F
C5H5ClINO
M. Wt
257.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-iodopyridine HCl

CAS Number

2056110-57-5

Product Name

3-Hydroxy-4-iodopyridine HCl

IUPAC Name

4-iodopyridin-3-ol;hydrochloride

Molecular Formula

C5H5ClINO

Molecular Weight

257.46 g/mol

InChI

InChI=1S/C5H4INO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H

InChI Key

AHOFRBSUFJWPHX-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1I)O.Cl

Canonical SMILES

C1=CN=CC(=C1I)O.Cl

3-Hydroxy-4-iodopyridine hydrochloride is a chemical compound with the molecular formula C5H5INO·HCl. It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom (I) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the formation of different derivatives.
  • Condensation Reactions: The hydroxyl group can undergo condensation with aldehydes or ketones, leading to the formation of more complex molecules.
  • Metal-Catalyzed Reactions: It can be involved in copper-mediated O-arylation reactions, where it reacts with aryl halides in the presence of a copper catalyst to yield arylated products .

The synthesis of 3-hydroxy-4-iodopyridine hydrochloride typically involves several steps:

  • Iodination of Pyridine: Starting from 3-hydroxypyridine, iodine can be introduced through electrophilic aromatic substitution.
  • Formation of Hydrochloride Salt: The resulting product can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Alternative synthetic routes may involve the use of different reagents or catalysts to optimize yield and purity.

3-Hydroxy-4-iodopyridine hydrochloride has several applications, particularly in:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly for antimicrobial and anticancer agents.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Interaction studies focus on how 3-hydroxy-4-iodopyridine hydrochloride interacts with other biological molecules. These studies are essential for understanding its mechanism of action and potential side effects. Research could include:

  • Protein Binding Studies: Investigating how the compound binds to proteins that may influence its pharmacokinetics.
  • Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes linked to disease pathways.

Several compounds share structural similarities with 3-hydroxy-4-iodopyridine hydrochloride. Here are some notable examples:

Compound NameChemical FormulaKey Features
3-HydroxypyridineC5H5NOLacks iodine; used in various organic syntheses.
4-IodopyridineC5H4INContains iodine; used in medicinal chemistry.
3-HydroxyquinolineC9H7NOSimilar hydroxyl group; exhibits biological activity.
2-Amino-5-iodopyridineC5H6IN2Contains amino group; potential pharmaceutical applications.

Uniqueness

3-Hydroxy-4-iodopyridine hydrochloride is unique due to its combination of a hydroxyl group and an iodine atom on the pyridine ring, which may impart distinct reactivity and biological properties compared to other similar compounds. This unique structure could lead to novel applications in drug design and development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.91044 g/mol

Monoisotopic Mass

256.91044 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

Explore Compound Types